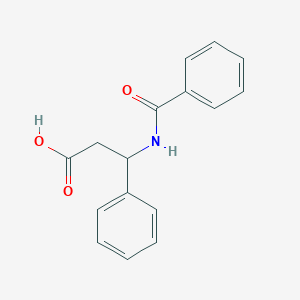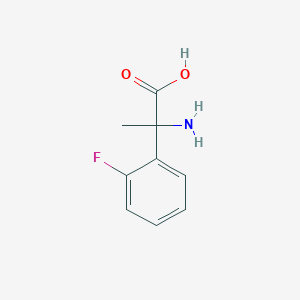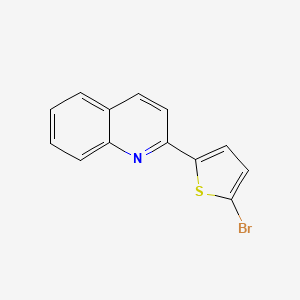
2,5-Bis(trifluoromethyl)phenol
Übersicht
Beschreibung
2,5-Bis(trifluoromethyl)phenol is a chemical compound with the molecular formula C8H4F6O . It is a derivative of phenol, where two hydrogen atoms in the phenol are replaced by trifluoromethyl groups .
Synthesis Analysis
The synthesis of 2,5-Bis(trifluoromethyl)phenol and its derivatives has been achieved through various methods, including Friedel-Crafts acylation, Heck reaction, and Suzuki coupling. These methods involve the reaction of various starting materials with appropriate catalysts and reagents.
Molecular Structure Analysis
The molecular structure of 2,5-Bis(trifluoromethyl)phenol consists of a phenol ring with two trifluoromethyl groups attached at the 2nd and 5th positions . The average mass of the molecule is 230.107 Da .
Chemical Reactions Analysis
The oxidation kinetics and mechanism of the phenolic derivatives of α,α,α-trifluorotoluene, including 2,5-Bis(trifluoromethyl)phenol, have been studied . The reactions involve singlet molecular oxygen and hydrogen phosphate radicals .
Wissenschaftliche Forschungsanwendungen
Agrochemical and Pharmaceutical Industries
- Application : 2,5-Bis(trifluoromethyl)phenol is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Method : The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Results : Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Antibacterial Research
- Application : 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives are synthesized as potent growth inhibitors of drug-resistant bacteria .
- Method : This research involves the design, synthesis, and antimicrobial studies of 30 novel pyrazole derivatives .
- Results : Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . Compounds 11, 28, and 29 are potent against S. aureus biofilms with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .
Steroid Sulfatase Inhibition
- Application : 2,5-Bis(trifluoromethyl)phenylacetic acid is used in the synthesis of 3-phenylcoumarin sulfamate-based compounds containing C-F bonds as novel inhibitors of steroid sulfatase .
- Method : The new compounds are potent steroid sulfatase inhibitors .
- Results : The compounds possess more than 10 .
Hydrogen Donor in Synergistic Extraction
- Application : 2,5-Bis(trifluoromethyl)phenol (BTMP) has been used as a hydrogen donor in the synergistic extraction of aluminium (III) and gallium (III) with 2,4-pentanedione in heptane .
- Method : The process involves the use of BTMP as a hydrogen donor in the extraction process .
- Results : The extraction process results in the successful extraction of aluminium (III) and gallium (III) .
Promoting Organic Transformations
- Application : The 3,5-bis(trifluoromethyl)phenyl motif of 2,5-Bis(trifluoromethyl)phenol is used ubiquitously in H-bond catalysts .
- Method : The compound is used extensively in promoting organic transformations .
- Results : The unique characteristics of the compound have made it a key component in many H-bond catalysts .
Catalyst Development
- Application : The 3,5-bis(trifluoromethyl)phenyl motif of 2,5-Bis(trifluoromethyl)phenol is used ubiquitously in H-bond catalysts .
- Method : The compound is used extensively in promoting organic transformations .
- Results : The unique characteristics of the compound have made it a key component in many H-bond catalysts .
Synthesis of Trifluoromethyl Alkyl Ethers
- Application : 2,5-Bis(trifluoromethyl)phenol is used in the conversion of aliphatic alcohols into trifluoromethyl alkyl ethers .
- Method : The process involves the use of 2,5-Bis(trifluoromethyl)phenol in the conversion process .
- Results : The procedure is applicable to the conversion of primary aliphatic alcohols into trifluoromethyl alkyl ethers .
Safety And Hazards
Eigenschaften
IUPAC Name |
2,5-bis(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O/c9-7(10,11)4-1-2-5(6(15)3-4)8(12,13)14/h1-3,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOPQGWFLQVKDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394850 | |
| Record name | 2,5-bis(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(trifluoromethyl)phenol | |
CAS RN |
779-88-4 | |
| Record name | 2,5-Bis(trifluoromethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=779-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-bis(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



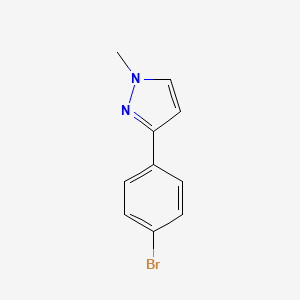
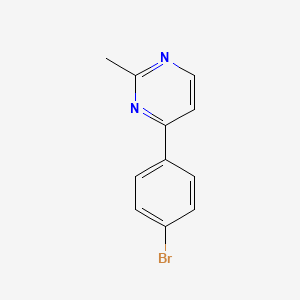
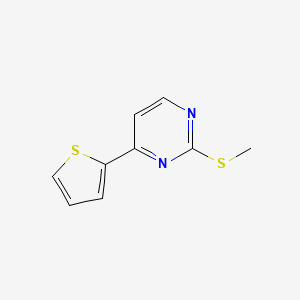
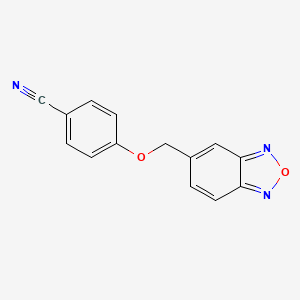
![5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B1273878.png)
![5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1273882.png)
![3-[(1-Phenylethyl)amino]propanoic acid](/img/structure/B1273887.png)
![9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B1273889.png)
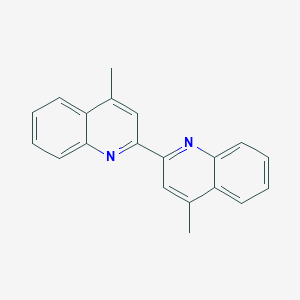
![4-[(4-Bromophenyl)amino]-4-oxobutanoic acid](/img/structure/B1273893.png)
![Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid](/img/structure/B1273900.png)
